Cas no 165378-13-2 (DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE)

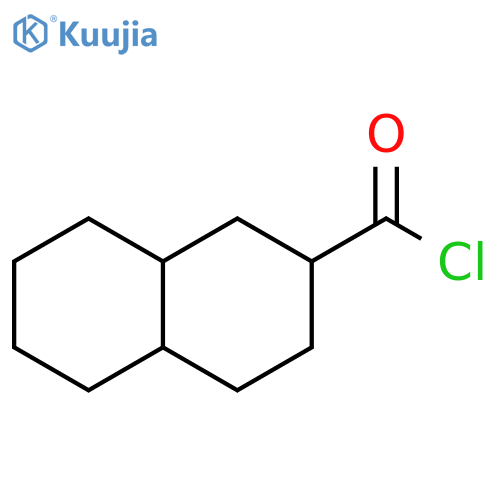

165378-13-2 structure

商品名:DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE

CAS番号:165378-13-2

MF:C11H17ClO

メガワット:200.705082654953

MDL:MFCD24257296

CID:4610617

PubChem ID:81877610

DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE 化学的及び物理的性質

名前と識別子

-

- Decahydronaphthalene-2-carbonyl Chloride

- 2-Naphthalenecarbonyl chloride, decahydro-

- DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE

-

- MDL: MFCD24257296

- インチ: 1S/C11H17ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2

- InChIKey: VLDICQZVHFZVNO-UHFFFAOYSA-N

- ほほえんだ: C(Cl)(C1CCC2C(C1)CCCC2)=O

計算された属性

- せいみつぶんしりょう: 200.0967929g/mol

- どういたいしつりょう: 200.0967929g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-333188-0.1g |

decahydronaphthalene-2-carbonyl chloride, Mixture of diastereomers |

165378-13-2 | 95% | 0.1g |

$317.0 | 2023-09-04 | |

| Enamine | EN300-333188-10g |

decahydronaphthalene-2-carbonyl chloride, Mixture of diastereomers |

165378-13-2 | 95% | 10g |

$3929.0 | 2023-09-04 | |

| Enamine | EN300-333188-5.0g |

decahydronaphthalene-2-carbonyl chloride, Mixture of diastereomers |

165378-13-2 | 95% | 5.0g |

$2650.0 | 2023-02-23 | |

| TRC | D209958-10mg |

Decahydronaphthalene-2-carbonyl Chloride |

165378-13-2 | 10mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D209958-100mg |

Decahydronaphthalene-2-carbonyl Chloride |

165378-13-2 | 100mg |

$ 320.00 | 2022-06-05 | ||

| Enamine | EN300-333188-1g |

decahydronaphthalene-2-carbonyl chloride, Mixture of diastereomers |

165378-13-2 | 95% | 1g |

$914.0 | 2023-09-04 | |

| A2B Chem LLC | AW39899-50mg |

Decahydronaphthalene-2-carbonyl chloride |

165378-13-2 | 95% | 50mg |

$259.00 | 2024-04-20 | |

| Aaron | AR01C15Z-250mg |

DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE |

165378-13-2 | 95% | 250mg |

$647.00 | 2025-02-09 | |

| Aaron | AR01C15Z-2.5g |

DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE |

165378-13-2 | 95% | 2.5g |

$2488.00 | 2023-12-15 | |

| 1PlusChem | 1P01C0XN-500mg |

DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE |

165378-13-2 | 95% | 500mg |

$944.00 | 2024-06-19 |

DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

165378-13-2 (DECAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE) 関連製品

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量